molecular formula C21H26N2O4S B2419203 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide CAS No. 307326-30-3

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B2419203
CAS No.: 307326-30-3
M. Wt: 402.51
InChI Key: LOEOYCCPNBJZTB-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and an ethoxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: Sulfonylation reactions using reagents such as sulfonyl chlorides or sulfonic acids.

    Attachment of the ethoxyphenyl group: This step involves the use of ethoxyphenyl derivatives and appropriate coupling reactions.

    Formation of the benzamide core: This can be achieved through amidation reactions using benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(4-methoxyphenyl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(4-chlorophenyl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(4-fluorophenyl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with methoxy, chloro, or fluoro substituents, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-2-27-19-11-9-18(10-12-19)22-21(24)17-7-13-20(14-8-17)28(25,26)23-15-5-3-4-6-16-23/h7-14H,2-6,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEOYCCPNBJZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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